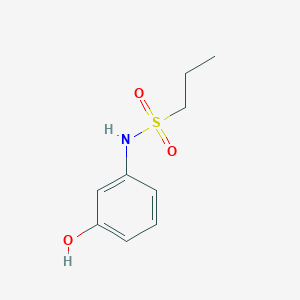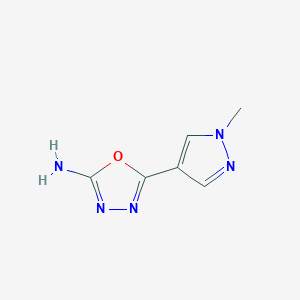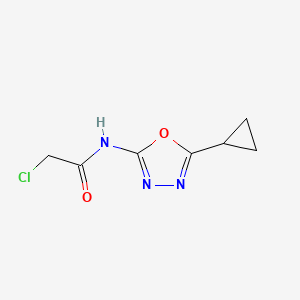
2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide
Overview
Description
“2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide” is a versatile chemical compound utilized in various scientific research. It’s a specialty product for proteomics research . The compound is part of the oxadiazoles family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Molecular Structure Analysis
The molecular formula of “this compound” is C7H8ClN3O2 . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 201.61 . More specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications
Synthesis and Antibacterial Activity
- Synthesis and Evaluation as Antibacterial Agents : Derivatives of 2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide have been synthesized and shown significant antibacterial activity. These compounds were synthesized starting from a common intermediate and their structures elucidated by various spectroscopic methods. The compounds exhibited notable activity against various bacteria, suggesting potential use in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antimicrobial and Hemolytic Activity
- Antimicrobial Properties and Hemolytic Activity : Another study focused on the antimicrobial evaluation of derivatives involving the 1,3,4-oxadiazole group. These compounds showed variable antimicrobial activities against selected microbial species. Additionally, their hemolytic activity was assessed, highlighting their potential in medical applications (Gul et al., 2017).
Cancer Research
- Potential in Cancer Research : Derivatives of this compound have been synthesized and evaluated for anticancer activity. Various synthesized compounds were screened against human tumor cell lines, revealing some compounds with promising anticancer properties (Lelyukh et al., 2015).
Anti-Inflammatory and Anti-Thrombotic Properties
- Investigating Anti-Inflammatory and Anti-Thrombotic Effects : A study on 1,3,4-oxadiazole derivatives, including those related to this compound, explored their in-vitro and in-vivo anti-inflammatory activities. Some compounds exhibited potent anti-inflammatory effects and anti-thrombotic properties, suggesting their utility in pharmaceutical products (Basra et al., 2019).
Future Directions
Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . The demand for new hybrid drugs acting against resistant microorganism has necessitated the urge of new chemical entities to act against these microorganisms . Therefore, “2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide” and other oxadiazoles could have promising future directions in drug development and other scientific research.
Mechanism of Action
Mode of Action
1,3,4-oxadiazole derivatives are often involved in interactions with biological targets through the formation of hydrogen bonds .
Biochemical Pathways
Without specific information on “2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide”, it’s challenging to determine the exact biochemical pathways it affects. 1,3,4-oxadiazole derivatives have been found to interact with various biochemical pathways depending on their specific substitutions .
Result of Action
Compounds containing the 1,3,4-oxadiazole moiety are known to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Furthermore, this compound can alter the expression of genes involved in apoptosis, leading to increased cell death in cancerous tissues .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target . For instance, the compound can inhibit the activity of proteases by binding to their active sites, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature, but it can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including liver and kidney damage . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways . Additionally, changes in metabolite levels have been observed in response to treatment with this compound, indicating its impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, the compound’s activity can be modulated by its localization within different subcellular compartments .
Properties
IUPAC Name |
2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c8-3-5(12)9-7-11-10-6(13-7)4-1-2-4/h4H,1-3H2,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGRBBRNODNUHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid](/img/structure/B1414806.png)
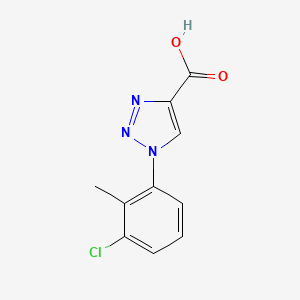
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414809.png)

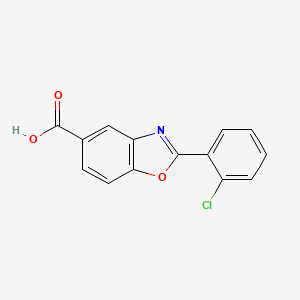
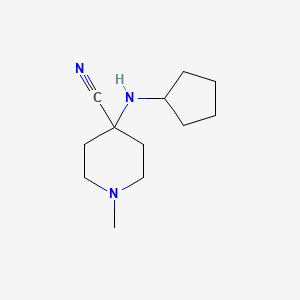
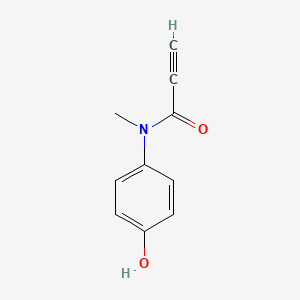
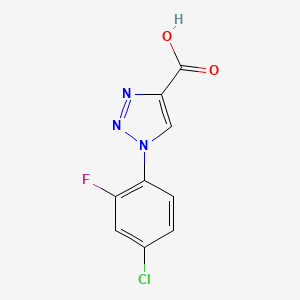

![4-Chloro-3-[(dimethylamino)methyl]aniline](/img/structure/B1414823.png)
